An In-depth Technical Guide on the Synthesis and Characterization of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine
An In-depth Technical Guide on the Synthesis and Characterization of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the heterocyclic compound, 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine. The 1,3,4-thiadiazole scaffold is a prominent pharmacophore in medicinal chemistry, known for a wide array of biological activities.[1][2][3][4] The incorporation of the 3,4,5-trimethoxyphenyl moiety, a key structural feature in several natural and synthetic bioactive molecules, is anticipated to confer unique pharmacological properties. This document details a robust synthetic protocol, outlines a comprehensive characterization workflow, and discusses the potential therapeutic applications of the title compound, providing a valuable resource for researchers in drug discovery and medicinal chemistry.
Introduction: The Scientific Rationale
The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. This scaffold is isosteric with pyrimidine and possesses a high degree of aromaticity, contributing to its metabolic stability and ability to engage in various biological interactions.[5] Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3][6]
The 3,4,5-trimethoxyphenyl (TMP) group, on the other hand, is a well-known pharmacophore present in numerous natural products and synthetic drugs, most notably for its anticancer and antimicrobial effects.[7][8][9] The strategic combination of the 1,3,4-thiadiazole ring with the TMP moiety in 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine is hypothesized to yield a molecule with enhanced biological activity, making it a compound of significant interest for further investigation.
Synthesis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine
The synthesis of the title compound is a multi-step process that begins with the readily available starting material, 3,4,5-trimethoxybenzoic acid. The overall synthetic strategy involves the formation of an acyl thiosemicarbazide intermediate, followed by an acid-catalyzed intramolecular cyclization to yield the desired 1,3,4-thiadiazole ring.
Synthesis of the Precursor: 3,4,5-Trimethoxybenzoic Acid
3,4,5-Trimethoxybenzoic acid can be synthesized from gallic acid through methoxylation.[10][11] This process typically involves the use of a methylating agent, such as dimethyl sulfate, in the presence of a base.[11][12] An alternative green synthesis approach utilizes dimethyl carbonate as a less toxic methylating reagent.[13]
Step-by-Step Synthetic Protocol
The following protocol details the synthesis of 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine from 3,4,5-trimethoxybenzoic acid.
Step 1: Synthesis of 4-(3,4,5-trimethoxybenzoyl)thiosemicarbazide
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve 3,4,5-trimethoxybenzoic acid in an appropriate solvent (e.g., ethanol). Add a dehydrating agent or convert the carboxylic acid to a more reactive species like an acyl chloride using thionyl chloride.
-
Reaction with Thiosemicarbazide: To the activated carboxylic acid, add an equimolar amount of thiosemicarbazide.
-
Reaction Conditions: The reaction mixture is typically refluxed for several hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and dried. Further purification can be achieved by recrystallization.
Step 2: Cyclization to 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine
-
Acid-Catalyzed Cyclization: The synthesized 4-(3,4,5-trimethoxybenzoyl)thiosemicarbazide is treated with a strong acid, such as concentrated sulfuric acid or phosphoric acid, which acts as a cyclizing and dehydrating agent.[14][15]
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. The reaction progress is monitored by TLC.
-
Work-up and Isolation: The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is neutralized with a base (e.g., ammonia solution). The solid product is then filtered, washed thoroughly with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or a solvent mixture to afford the pure 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine.
Workflow for the characterization of the target compound.
Potential Biological Activities and Therapeutic Applications
While the specific biological profile of 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine requires experimental validation, the known activities of its constituent pharmacophores suggest several promising avenues for investigation.
Anticancer Potential
Numerous 1,3,4-thiadiazole derivatives have demonstrated significant cytotoxic properties against various cancer cell lines. [5][16][17][18]The TMP moiety is a key component of several potent anticancer agents. [8][9]Therefore, the title compound is a strong candidate for screening as an anticancer agent. Research has shown that similar compounds exhibit activity against breast cancer, hepatocarcinoma, and lung cancer cell lines. [16]
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is a common feature in many antimicrobial agents. [15][19][20]Derivatives have shown activity against a range of bacteria and fungi. [20][21]The TMP group also contributes to the antimicrobial profile of various compounds. The combined structural features of 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine suggest it may possess significant antibacterial and antifungal properties.
Potential biological activities of the target compound.
Conclusion
This technical guide has outlined a detailed methodology for the synthesis and characterization of 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine. The straightforward synthetic route, coupled with the promising biological potential inferred from its structural components, makes this compound a valuable target for further research and development in the field of medicinal chemistry. The comprehensive characterization protocol ensures the identity and purity of the synthesized molecule, laying a solid foundation for subsequent biological evaluations.
References
-
Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed. Available at: [Link]
-
The Chemical Backbone: Understanding the Synthesis and Properties of 3,4,5-Trimethoxybenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
THE SYNTHESIS OF SOME BASIC ESTERS OF 3,4,5-TRIMETHOXYBENZOIC ACID. Canadian Journal of Chemistry. Available at: [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. Available at: [Link]
-
Preparation of 3,4,5-trimethoxybenzoic acid. PrepChem.com. Available at: [Link]
-
(PDF) Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. Available at: [Link]
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Review article on 1, 3, 4-Thiadiazole derivaties and it's Pharmacological activities. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
- CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid. Google Patents.
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC - NIH. Available at: [Link]
-
New 1,3,4-thiadiazoles Derivatives: Synthesis, Antiproliferative Activity, Molecular Docking and Molecular Dynamics. Taylor & Francis Online. Available at: [Link]
-
Synthesis, Properties, and Biological Applications of 1,3,4-Thiadiazoles. OUCI. Available at: [Link]
-
Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. MDPI. Available at: [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. Available at: [Link]
-
4H-1,2,4-triazoles and Novel 5,6-dihydro-t[1][10][19]riazolo[3,4-b]t[1][7][19]hiadiazole Derivatives Bearing 3,4,5-trimethoxyphenyl Moiety. PubMed. Available at: [Link]
-
1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. ACS Publications. Available at: [Link]
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. Available at: [Link]
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. Available at: [Link]
-
Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole ... PubMed. Available at: [Link]
-
(PDF) Thiosemicarbazides: Synthesis and reactions. ResearchGate. Available at: [Link]
-
Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Helda - University of Helsinki. Available at: [Link]
-
CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]
-
Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI. Available at: [Link]
-
Reactivity of thiosemicarbazides with redox active metal ions: controlled formation of coordination complexes versus heterocyclic compounds. PubMed. Available at: [Link]
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. PubMed. Available at: [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Available at: [Link]
-
Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines. ResearchGate. Available at: [Link]
-
Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine. PubChem. Available at: [Link]
-
SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. Available at: [Link]
-
Synthesis and characterization of 1, 3, 4-thiadiazole clubbed thiol derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Egyptian Journal of Chemistry. Available at: [Link]
-
An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. ResearchGate. Available at: [Link]
-
Synthesis, in vitro anticancer and antimycobacterial evaluation of new 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazole-2-amino derivatives. PubMed. Available at: [Link]
-
Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. PubMed Central. Available at: [Link]
Sources
- 1. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Synthesis, Properties, and Biological Applications of 1,3,4-Thiadiazoles [ouci.dntb.gov.ua]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Synthesis and cytotoxicity of 3,4-disubstituted-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles and novel 5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives bearing 3,4,5-trimethoxyphenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. 3,4,5-Trimethoxy benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 12. prepchem.com [prepchem.com]
- 13. CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid - Google Patents [patents.google.com]
- 14. ptfarm.pl [ptfarm.pl]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
